molecular formula C12H20N2O5S B2916427 (1-(Methylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1428351-36-3

(1-(Methylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No. B2916427
CAS RN: 1428351-36-3
M. Wt: 304.36
InChI Key: YWCDFMACNSGOFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(Methylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). This compound has shown promise in the treatment of NSCLC patients with T790M mutations, a common resistance mechanism to first-generation EGFR TKIs.

Scientific Research Applications

Synthesis and Heterocyclic Motifs

The compound (1-(Methylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is part of a broader class of chemical compounds that have significant implications in pharmaceutical and synthetic chemistry. A study by Jagannadham et al. (2019) focuses on the synthesis of substituted azetidinones derived from a dimer of Apremilast, highlighting the biological and pharmacological potential of sulfonamide rings and their derivatives. These heterocyclic motifs are essential in several naturally occurring alkaloids and have been synthesized for their potential medicinal applications (Jagannadham et al., 2019).

Antiviral Applications

The antiviral properties of related compounds have been extensively studied, demonstrating their potential in treating viral infections. Apaydın et al. (2020) reported on the synthesis and antiviral evaluation of new spirothiazolidinone derivatives, showing strong activity against influenza A/H3N2 virus and human coronavirus 229E. This study indicates the versatility of the spirothiazolidinone scaffold for developing new antiviral molecules (Apaydın et al., 2020).

Potential as Biolubricants

Another significant application of related compounds is in the development of biolubricants. Kurniawan et al. (2017) synthesized two novel 1,4-dioxaspiro compounds from oleic acid, demonstrating their potential as biolubricant candidates. These compounds' physicochemical properties suggest they could be developed for various industrial applications, showcasing the diverse utility of such chemical structures (Kurniawan et al., 2017).

Drug Discovery and Development

The compound's structural class also plays a critical role in drug discovery and development, with various studies exploring their applications in synthesizing novel therapeutic agents. For example, the synthesis of monobactam analogues by Haruo et al. (1988) explores the activity of these compounds against a variety of gram-negative bacteria, indicating the potential for developing new antibiotics (Haruo et al., 1988).

properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(1-methylsulfonylazetidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5S/c1-20(16,17)14-8-10(9-14)11(15)13-4-2-12(3-5-13)18-6-7-19-12/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCDFMACNSGOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Methylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.